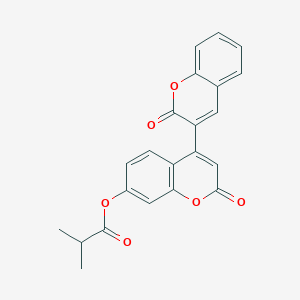
2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl 2-methylpropanoate” is a chemical compound with potential in scientific research. It is related to the class of compounds known as coumarins, which are oxa-heterocycles consisting of a benzene ring fused with an α-pyrone nucleus .
Synthesis Analysis
The synthesis of related compounds involves reactions such as the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine . Another method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The molecular structure of related compounds shows that all bond lengths lie in the normal range and excellently fit with those derived from the crystal structure of the parent compound . In the crystal, pairs of weak intermolecular C—H⋯O hydrogen bonds link two molecules into a centrosymmetric dimers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride . Another reaction involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds show that they have a density of 1.4±0.1 g/cm3, a boiling point of 440.5±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . They also have an enthalpy of vaporization of 73.5±3.0 kJ/mol and a flash point of 181.2±18.9 °C .Applications De Recherche Scientifique
Synthesis and Material Science
Research in polymer science has led to the synthesis of polymers functionalized with coumarin derivatives, showcasing unique dielectric properties. Such polymers exhibit variable dielectric constant values influenced by temperature and frequency, indicating potential applications in electronic and photonic devices (Bezgin, Ayaz, & Demirelli, 2015).
Sensor Technology
Coumarin derivatives have been explored for their sensor capabilities, particularly in detecting metal ions like iron(III). These compounds demonstrate high sensitivity and selectivity towards Fe³⁺ ions in solution, making them promising candidates for developing new fluorescence sensors (Joshi et al., 2015).
Molecular Electronics
In the realm of molecular electronics, coumarin-based compounds have been studied for their non-linear optical (NLO) properties. Synthesis of novel coumarin derivatives has led to materials with significant NLO behavior, suggesting potential applications in optical switching and computing (Arif et al., 2022).
Biological and Chemical Sensors
Another application area is the development of biological and chemical sensors, where coumarin-based compounds have been utilized as effective probes. For instance, certain derivatives have shown potential as selective sensors for detecting specific metal ions in aqueous solutions, indicating their utility in environmental monitoring and healthcare diagnostics (Joshi et al., 2016).
Antioxidant and Antihyperglycemic Agents
Coumarin derivatives containing additional functional groups have been synthesized and evaluated for their antioxidant and antihyperglycemic activities. Some compounds exhibited promising results, indicating potential therapeutic applications (Kenchappa et al., 2017).
Propriétés
IUPAC Name |
[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-12(2)21(24)26-14-7-8-15-16(11-20(23)27-19(15)10-14)17-9-13-5-3-4-6-18(13)28-22(17)25/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVYUABUWCRREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl 2-methylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

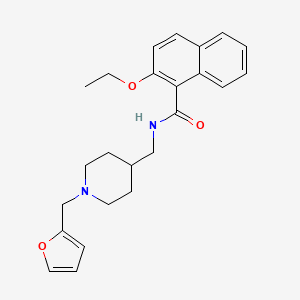
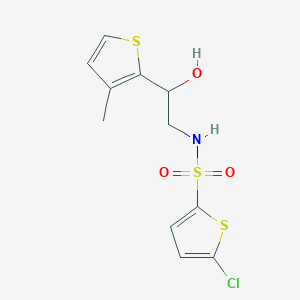
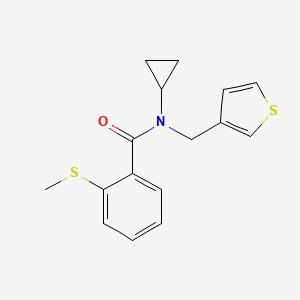
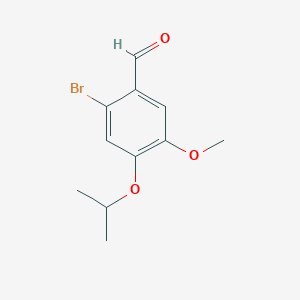
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2607175.png)
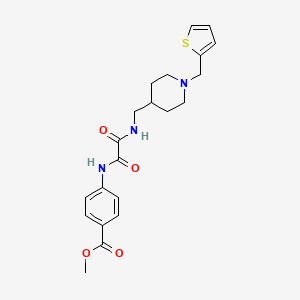
![N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2607178.png)
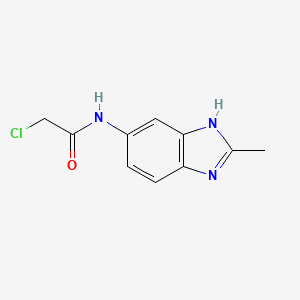
![2-(2-chlorophenyl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B2607180.png)
![2-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2607181.png)
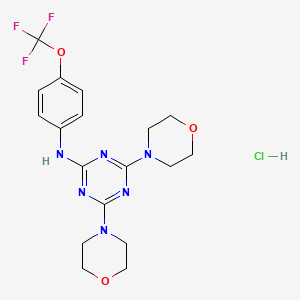
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-phenylmethanone](/img/structure/B2607185.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2607186.png)
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide](/img/structure/B2607188.png)